![molecular formula C11H18N2O B13443301 (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B13443301.png)
(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone
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Overview
Description
(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is a synthetic organic compound that features a pyrrolidine ring and a cyclohexene ring connected via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via a Diels-Alder reaction between a diene and a dienophile.
Coupling Reaction: The final step involves coupling the pyrrolidine and cyclohexene rings through a methanone linkage, often using a carbonylation reaction with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methylene derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone can be used as a building block for more complex molecules.
Biology
Medicine
Research may explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry
In industrial applications, it can be used in the synthesis of polymers, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone
- (3-Aminopyrrolidin-1-yl)(cyclohex-2-en-1-yl)methanone
- (3-Aminopyrrolidin-1-yl)(cyclohex-4-en-1-yl)methanone
Uniqueness
(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is unique due to the specific positioning of the double bond in the cyclohexene ring, which can influence its reactivity and interaction with other molecules.
Biological Activity
(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is an organic compound notable for its unique structural features, which include a pyrrolidine ring and a cyclohexene moiety. This article delves into the biological activities associated with this compound, exploring its potential pharmacological effects, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C12H15N1O, highlighting the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure can be analyzed as follows:
Structural Feature | Description |
---|---|
Pyrrolidine Ring | A five-membered saturated heterocycle containing one nitrogen atom. |
Cyclohexene Moiety | An unsaturated six-membered ring that may influence reactivity and biological interactions. |
Biological Activity
The biological activity of this compound is largely inferred from its structural features and the activities of similar compounds. Notably, compounds with analogous structures have been linked to various pharmacological effects, including neuroactivity and potential therapeutic applications in treating neurological disorders.
Predictive Models
Quantitative structure–activity relationship (QSAR) analyses suggest that the compound may exhibit significant biological activity based on its structural characteristics. Such models are essential for predicting how modifications in chemical structure can influence biological interactions.
Synthesis Methods
The synthesis of this compound can be approached through various methods, including:
- Condensation Reactions : Combining starting materials under specific conditions to yield the desired compound.
- Functional Group Modifications : Altering existing functional groups to enhance biological activity or physicochemical properties.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound have shown promising results in preclinical studies:
- Neuroactive Properties : Similar pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating psychiatric disorders.
- Kinase Inhibition : Some derivatives have been identified as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
2-Methylpyrrolidine | Methyl group on pyrrolidine | Neuroactive properties |
Cyclohexanone | Ketone on cyclohexane | Solvent and intermediate in organic synthesis |
4-Aminocyclohexanol | Amino group on cyclohexane | Potential antidepressant activity |
The combination of cyclic structures and functional groups in this compound may confer distinct reactivity and biological interactions compared to these similar compounds.
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(3-aminopyrrolidin-1-yl)-cyclohex-3-en-1-ylmethanone |
InChI |
InChI=1S/C11H18N2O/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-2,9-10H,3-8,12H2 |
InChI Key |
JOHGDKQXZARUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)N |
Origin of Product |
United States |
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